4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a morpholinoethyl group, and a butanoic acid moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.
Coupling with Morpholinoethylamine: The 4-bromoaniline is then reacted with 2-chloroethylmorpholine under basic conditions to form the intermediate 4-((4-bromophenyl)amino)-2-chloroethylmorpholine.
Formation of the Final Product: The intermediate is then reacted with succinic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of 4-((4-hydroxyphenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.
Reduction: Formation of 4-((4-aminophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can facilitate binding to specific sites on proteins, while the morpholinoethyl group can enhance solubility and cellular uptake. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
- 4-((4-Fluorophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
- 4-((4-Methylphenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
Uniqueness
4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate for the synthesis of more complex molecules.
Properties
IUPAC Name |
4-(4-bromoanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O4/c17-12-1-3-13(4-2-12)19-15(21)11-14(16(22)23)18-5-6-20-7-9-24-10-8-20/h1-4,14,18H,5-11H2,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIUSEXNDIQNIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)NC2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.